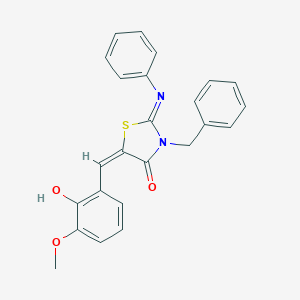![molecular formula C22H14FNO5S B298635 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B298635.png)
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, also known as FOBS, is a chemical compound that has been widely studied for its potential applications in scientific research. FOBS is a highly reactive molecule that can be synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects that make it an attractive target for further study.
作用機序
The mechanism of action of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is not well understood, but it is thought to act as a reactive oxygen species scavenger, and may also have other mechanisms of action that have not yet been identified.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, and its ability to inhibit the growth of bacteria and fungi. This compound has also been found to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate for lab experiments is its high reactivity, which makes it useful for a variety of applications. However, this compound is also highly toxic, and must be handled with care. In addition, this compound is relatively unstable, and may degrade over time, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, including its use as a photosensitizer in photodynamic therapy, its potential as a molecular switch in nanotechnology applications, and its potential as a fluorescent probe for the detection of reactive oxygen species. In addition, further research is needed to better understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use in scientific research.
合成法
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid to form 2-(3-fluorophenyl)-1,3-oxazolidin-5-one. This compound can then be reacted with formaldehyde and a base to form this compound. Other methods for synthesizing this compound include the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid and a carbonyl compound, or the reaction of 3-fluorobenzaldehyde with an isocyanate and a phenol.
科学的研究の応用
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been found to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, and has been found to have anticancer activity in vitro. In addition, this compound has been studied for its potential use as a molecular switch in nanotechnology applications.
特性
分子式 |
C22H14FNO5S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
[2-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H14FNO5S/c23-17-9-6-8-16(13-17)21-24-19(22(25)28-21)14-15-7-4-5-12-20(15)29-30(26,27)18-10-2-1-3-11-18/h1-14H/b19-14- |
InChIキー |
STTKQOYVAZKLPN-RGEXLXHISA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298556.png)
![2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298560.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298565.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)
